![molecular formula C14H17N3O3S B2462332 2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide CAS No. 554405-55-9](/img/structure/B2462332.png)
2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide
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Description
“2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide” is a specialty product for proteomics research . Its molecular formula is C14H17N3O3S and its molecular weight is 307.37 .
Synthesis Analysis
The synthesis of cyanoacetamides, such as “2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The molecular structure of “2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide” can be viewed using Java or Javascript .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
- Application : CPA can be used to synthesize novel heterocyclic moieties. Researchers have explored its chemical reactivity and reactions to obtain biologically active compounds .
- Method : Microwave irradiation of CPA with cyclohexanone, sulfur, and aluminum oxide (supported by morpholine as a basic catalyst) yields thiophene derivatives. These compounds find applications in materials science and organic electronics .
- Design : Zhang et al. designed 2-amino-4-(1-piperidine) pyridine derivatives, including CPA. These compounds act as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), potentially aiding in cancer therapy .
- Synthesis : CPA derivatives, such as 2-oxo-1,2-dihydropyridine-3-carbonitriles, exhibit antiproliferative properties. Researchers have synthesized these compounds by refluxing CPA hydrazones with piperidine acetate .
- Process : Hydrolysis of CPA leads to the corresponding phenoxy acid. Further coupling with 2-amino-4-(4-bromophenyl)thiazole results in a novel compound with potential pharmacological applications .
- Objective : Researchers aim to evolve better chemotherapeutic agents using N-aryl and/or heteryl cyanoacetamides. The diverse biological activities reported for CPA derivatives make them promising candidates for drug development .
Cyanoacetylation of Amines
Thiophene Synthesis
Dual Inhibition of ALK and ROS1 Kinases
Antiproliferative Activity
Hydrolysis and Coupling Reactions
Building Chemotherapeutic Agents
properties
IUPAC Name |
2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c15-8-7-14(18)16-12-5-4-6-13(11-12)21(19,20)17-9-2-1-3-10-17/h4-6,11H,1-3,7,9-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYSSVMKFZWZLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide |
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